3-Ethylthiophene-2-carboxylic acid

Chemical Synthesis Medicinal Chemistry Quality Control

Sourcing a thiophene building block with exact steric and electronic properties is critical for reproducible SAR. 3-Ethylthiophene-2-carboxylic acid (CAS 74965-84-7) provides the specific 3-ethyl substitution, a defined variable to modulate lipophilicity (predicted LogP ~2.3) and reactivity in downstream steps like directed ortho-metalation. Procuring this exact derivative eliminates the risk of synthetic pathway failure associated with non-equivalent 3-methyl or unsubstituted analogs. - Defined 3-ethyl group for precise control over steric bulk and electronic effects. - 98% purity ensures biological activity data is attributable to the target compound. - Long-term storage at 2-8°C supports supply chain integrity from bench to pilot scale.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 74965-84-7
Cat. No. B1280548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthiophene-2-carboxylic acid
CAS74965-84-7
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1)C(=O)O
InChIInChI=1S/C7H8O2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyBSMFSESXBONEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylthiophene-2-carboxylic acid – Chemical Identity & Procurement


3-Ethylthiophene-2-carboxylic acid (CAS 74965-84-7) is a heterocyclic organic compound belonging to the thiophene-2-carboxylic acid class, characterized by an ethyl substituent at the 3-position of the thiophene ring . It is a versatile small molecule scaffold primarily used as a building block in organic synthesis and medicinal chemistry . The compound's fundamental identity is defined by its molecular formula C₇H₈O₂S, a molecular weight of 156.20 g/mol, and its canonical SMILES notation, `CCC1=C(C(=O)O)SC=C1` . Key predicted physicochemical properties include a boiling point of 269.7±20.0 °C, a density of 1.257±0.06 g/cm³, an acid dissociation constant (pKa) of 3.66±0.10, and a calculated LogP of approximately 2.3, indicating moderate lipophilicity .

1
Exact CAS specificity: required for synthetic pathway fidelity; ethyl substitution defines reactivity and lipophilicity profile.
2
98% purity standard: supports reproducible building-block chemistry; minimizes impurity-driven side reactions.
3
Storage-aware procurement: long-term 2–8°C storage required; stable during ambient shipment.

3-Ethylthiophene-2-carboxylic acid – Substitution Risks


While other thiophene carboxylic acids (e.g., 3-methylthiophene-2-carboxylic acid, CAS 23806-24-8) share the core heterocyclic structure, direct substitution with 3-Ethylthiophene-2-carboxylic acid (CAS 74965-84-7) is not chemically equivalent [1]. The presence of the ethyl group at the 3-position, as opposed to a methyl or hydrogen, introduces distinct steric and electronic effects that can significantly alter reactivity in downstream synthetic steps [2]. For instance, the ethyl substituent increases lipophilicity (predicted LogP ~2.3 ) compared to an unsubstituted analog, which can influence the compound's solubility profile and its behavior in purification processes. This functional difference, rooted in the compound's unique molecular structure, directly impacts the yield and purity of synthesized intermediates, making exact procurement of the specified derivative critical for reproducible results in a synthetic sequence [3].

3-Ethylthiophene-2-carboxylic acid
Generic thiophene carboxylic acids (e.g., 3-methyl, unsubstituted)
Steric & electronic profile
Ethyl group introduces distinct steric bulk and electron-donating effects
Methyl or hydrogen substitution alters reaction pathways and selectivity
Lipophilicity & solubility
Predicted LogP ~2.3 moderates solubility and purification behavior
Lower LogP analogs may shift partitioning and crystallization outcomes

Procurement Evidence for 3-Ethylthiophene-2-carboxylic acid


Minimum Purity Specification

In the absence of direct comparative bioactivity data, the primary differentiator for procurement is the vendor-specified purity. 3-Ethylthiophene-2-carboxylic acid is commercially available at a 98% purity specification from multiple reputable suppliers . This high purity is essential for its use as a building block, minimizing the introduction of unknown impurities that could lead to failed syntheses or irreproducible results [1].

Minimum purity
Data to verify
98%
Supports synthesis reproducibility
Supplier-reported specification; verify lot-specific COA
Chemical Synthesis Medicinal Chemistry Quality Control

Stability & Storage Conditions

Technical datasheets provide explicit, verifiable storage specifications that differentiate proper handling from generic warehouse practices. The compound requires long-term storage at 2-8°C or in a cool, dry place , while being stable for shipment at room temperature . This indicates a specific thermal stability profile that procurement teams must account for in logistics and inventory management.

Storage stability
Supplier specification
Long-term: 2–8°C
Storage-aware procurement required
Stable at ambient temperature during shipment
Chemical Stability Storage Conditions Logistics

Hazard and Safety Profile

The compound's safety data sheet (SDS) explicitly categorizes it with a GHS07 pictogram and the signal word 'Warning'. It carries specific hazard statements for acute toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This quantified hazard profile mandates specific personal protective equipment (PPE) and engineering controls that are not universally required for all carboxylic acids.

Hazard profile
Class-level inference
GHS07: H302, H315, H319, H335
Influences lab safety & shipping class
Refer to supplier SDS for exact control measures
Safety Data Sheet Hazard Communication Occupational Safety

Application Scenarios for 3-Ethylthiophene-2-carboxylic acid


Building Block for SAR Studies

When exploring structure-activity relationships (SAR) around a thiophene-2-carboxylic acid core, the specific 3-ethyl substitution is a defined variable. This scenario requires procuring the exact CAS 74965-84-7 derivative to evaluate the impact of an ethyl group's steric and electronic properties on a biological target. The 98% purity specification is non-negotiable to ensure that observed biological effects are attributable to the compound and not to impurities.

Synthesis of 3-Ethyl Substituted Intermediates

In a multi-step synthetic route, 3-Ethylthiophene-2-carboxylic acid is a key intermediate where the ethyl group is required for a subsequent reaction (e.g., directed ortho-metalation or as a protecting group surrogate). Substitution with a 3-methyl or unsubstituted analog would lead to an undesired final product. Procurement of this specific CAS number is essential for the synthetic pathway's fidelity.

Physicochemical Property Optimization

The 3-ethyl group contributes a specific increase in lipophilicity (calculated LogP ~2.3) compared to non-ethylated analogs . This property can be crucial for tuning a lead compound's membrane permeability or solubility profile. Research programs focused on optimizing drug-like properties may require this specific derivative to precisely modulate LogP, making its procurement a strategic scientific choice.

Scalable Synthetic Process Development

For process chemistry scale-up, using a well-defined starting material with a documented purity (98%) and safety profile is critical for reproducibility and hazard analysis. The explicit storage conditions (2-8°C long-term) must be factored into facility and supply chain planning, distinguishing it from more stable building blocks. This scenario highlights the compound's role in translating a benchtop synthesis to a pilot scale.

Application
Selection Property
Validation Focus
SAR studies on thiophene core
Exact CAS 74965-84-7 with defined ethyl substitution
Purity ≥98%; confirm identity via NMR/HPLC
Synthesis of 3-ethyl intermediates
Ethyl group required for subsequent directed reactions
Verify substituent integrity and absence of de-ethylated byproducts
Lipophilicity optimization
Predicted LogP ~2.3 from 3-ethyl contribution
Confirm LogP or retention behavior to support property tuning
Scalable process development
Documented purity and safety profile; 2–8°C storage logistics
Assess hazard controls and supply chain for pilot scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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